

# A Comparative Guide to Evenamide and Other Sodium Channel Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **evenamide**, a novel voltage-gated sodium channel (VGSC) blocker, with other established sodium channel blockers. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current landscape of sodium channel modulation. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways.

## Introduction to Evenamide

Evenamide (NW-3509) is a new chemical entity under development by Newron Pharmaceuticals. It is a selective, oral inhibitor of voltage-gated sodium channels.[1] A key feature of evenamide is its proposed mechanism of action, which involves the modulation of glutamate release by blocking aberrant sodium channel activity without affecting normal neuronal excitability.[1][2] This targeted action on hyperexcitable states is a focal point of its development, particularly as an add-on therapy for schizophrenia.[1][3] Clinical trials have shown that evenamide, when added to a second-generation antipsychotic, can significantly improve scores on the Positive and Negative Syndrome Scale (PANSS) in patients with chronic schizophrenia.[3]

## **Mechanism of Action: A Comparative Overview**







Sodium channel blockers exert their effects by binding to VGSCs and stabilizing the inactivated state of the channel. This prevents the repetitive firing of action potentials that is characteristic of pathological hyperexcitability in conditions like epilepsy and schizophrenia.[4][5] While the general mechanism is similar, there are key differences among these agents in their affinity for different channel subtypes and their effects on channel kinetics.

**Evenamide** is described as a voltage-gated sodium channel blocker that normalizes the excessive synaptic glutamate release resulting from N-methyl-d-aspartate receptor (NMDAR) hypofunction.[6] This is thought to reduce cortical and hippocampal hyperexcitability without impacting other neurotransmitter systems.[6]

The following diagram illustrates the general mechanism of voltage-gated sodium channel inactivation, a key process targeted by these drugs.





Click to download full resolution via product page

Caption: General mechanism of voltage-gated sodium channel states and the action of sodium channel blockers.







In the context of schizophrenia, the glutamatergic system is a key area of investigation. The following diagram outlines a simplified glutamate signaling pathway implicated in the pathophysiology of schizophrenia.





Click to download full resolution via product page



Caption: Simplified glutamate signaling pathway and the proposed site of action for **evenamide**.

# Quantitative Comparison of Sodium Channel Blockers

The following tables summarize available quantitative data for **evenamide** and other sodium channel blockers. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary depending on the specific assay and cell type used. Data for **evenamide**'s IC50 on specific Nav subtypes is not yet publicly available.

Table 1: In Vitro Potency (IC50) on Voltage-Gated Sodium Channel Subtypes (in  $\mu$ M)



| Drug              | Nav1.1  | Nav1.2  | Nav1.3   | Nav1.4   | Nav1.5                      | Nav1.6  | Nav1.7   | Nav1.8  |
|-------------------|---------|---------|----------|----------|-----------------------------|---------|----------|---------|
| Evena<br>mide     | N/A     | N/A     | N/A      | N/A      | N/A                         | N/A     | N/A      | N/A     |
| Lamotri<br>gine   | >300[7] | 10[8]   | N/A      | 45.34[7] | 62[8],<br>28.8-<br>280.2[6] | N/A     | 46.72[9] | 96[8]   |
| Carbam<br>azepine | >100[9] | >100[9] | 86.74[9] | 45.76[9] | 22.92[9]                    | >100[9] | 46.72[9] | >100[9] |
| Phenyt<br>oin     | ~10[10] | N/A     | N/A      | N/A      | N/A                         | N/A     | N/A      | N/A     |
| Oxcarb<br>azepine | N/A     | N/A     | N/A      | N/A      | N/A                         | N/A     | N/A      | N/A     |
| Lacosa<br>mide    | N/A     | N/A     | N/A      | N/A      | 70-<br>80[11]               | N/A     | N/A      | N/A     |
| Cenoba<br>mate    | N/A     | N/A     | N/A      | N/A      | 87.6-<br>655[1]<br>[12]     | N/A     | N/A      | N/A     |
| Rufina<br>mide    | N/A     | N/A     | N/A      | N/A      | N/A                         | N/A     | N/A      | N/A     |
| Valproic<br>Acid  | N/A     | N/A     | N/A      | N/A      | 2022[6]                     | N/A     | N/A      | N/A     |

N/A: Data not publicly available in the searched literature.

Table 2: Efficacy in Preclinical Models



| Drug          | Animal Model                                                   | Efficacy Endpoint                                     | Results                                                                   |
|---------------|----------------------------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------|
| Evenamide     | Methylazoxymethanol<br>acetate (MAM) model<br>of schizophrenia | Reversal of social deficits and cognitive impairments | Significantly restored ketamine-induced prepulse inhibition deficits.[13] |
| Lamotrigine   | Maximal Electroshock<br>(MES) Test (mice,<br>rats)             | Protection against seizures (ED50)                    | ED50 = 10.1 μmol/kg<br>(mice), 7.4 μmol/kg<br>(rats).[8]                  |
| Carbamazepine | MES Test                                                       | Protection against seizures                           | Effective in MES test. [14]                                               |
| Phenytoin     | MES Test                                                       | Protection against seizures                           | Effective in MES test. [4]                                                |
| Oxcarbazepine | MES Test                                                       | Protection against seizures                           | Protects against tonic-<br>clonic seizures.                               |
| Lacosamide    | MES Test (mice, rats)                                          | Protection against seizures                           | Active in MES test. [15]                                                  |
| Cenobamate    | N/A                                                            | N/A                                                   | N/A                                                                       |
| Rufinamide    | N/A                                                            | N/A                                                   | N/A                                                                       |
| Valproic Acid | N/A                                                            | N/A                                                   | N/A                                                                       |

N/A: Data not publicly available in the searched literature.

## **Experimental Protocols**

Detailed, step-by-step experimental protocols for proprietary drug development are often not publicly disclosed. However, the following provides an overview of the types of methodologies commonly employed in the preclinical evaluation of sodium channel blockers.

## **Electrophysiology: Patch-Clamp Recordings**

This is the gold-standard technique for studying the effects of compounds on ion channels.



 Objective: To measure the effect of a compound on the electrical currents flowing through sodium channels in a single cell.

#### General Procedure:

- Cell Preparation: A cell line (e.g., HEK293) stably expressing a specific human Nav subtype (e.g., Nav1.1, Nav1.7) is cultured.
- Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellularlike solution.
- Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed.
- Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell.
- Voltage Clamp: The cell membrane potential is controlled ("clamped") at a specific voltage.
- Data Acquisition: Voltage protocols are applied to elicit sodium currents, and the resulting currents are recorded before and after the application of the test compound at various concentrations.
- Analysis: The data is analyzed to determine the IC50 of the compound and its effects on channel gating properties (e.g., inactivation, recovery from inactivation).

The following diagram illustrates a typical experimental workflow for patch-clamp analysis.





Click to download full resolution via product page

Caption: A simplified workflow for a whole-cell patch-clamp experiment.



### **Animal Models**

- Maximal Electroshock (MES) Test: A widely used, clinically validated model for generalized tonic-clonic seizures.[15]
  - Objective: To assess the anticonvulsant activity of a compound.
  - General Procedure: An electrical stimulus is delivered to a rodent via corneal or ear electrodes, inducing a tonic hindlimb extension seizure. The test compound is administered prior to the stimulus, and its ability to prevent the seizure is measured.
- Methylazoxymethanol Acetate (MAM) Model: A neurodevelopmental model of schizophrenia.
   [12]
  - Objective: To model schizophrenia-like symptoms in rodents and evaluate the efficacy of potential antipsychotic drugs.
  - General Procedure: Pregnant rats are administered MAM at a specific gestational day, which disrupts the development of the hippocampus and prefrontal cortex in the offspring. The resulting adult animals exhibit behavioral abnormalities relevant to the positive, negative, and cognitive symptoms of schizophrenia. These animals are then used to test the effects of compounds like **evenamide**.

## Conclusion

**Evenamide** represents a promising development in the field of sodium channel blockers, particularly with its novel application in schizophrenia. Its mechanism, aimed at normalizing glutamate dysregulation through the selective blockade of aberrant sodium channel activity, distinguishes it from many existing sodium channel modulators. While direct, comprehensive comparative data with other sodium channel blockers is still emerging, the available preclinical and clinical findings suggest a favorable efficacy and safety profile. Further research, including the publication of detailed in vitro selectivity and potency data, will be crucial for fully elucidating the therapeutic potential of **evenamide** in comparison to other agents in this class. Researchers are encouraged to monitor ongoing clinical trials and forthcoming publications for more detailed insights into this novel compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Differential Inhibition by Cenobamate of Canonical Human Nav1.5 Ion Channels and Several Point Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Frontiers | Astrocytic Regulation of Glutamate Transmission in Schizophrenia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. sophion.com [sophion.com]
- 6. researchgate.net [researchgate.net]
- 7. apconix.com [apconix.com]
- 8. Lamotrigine Biochemicals CAT N°: 15428 [bertin-bioreagent.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Block of human cardiac sodium channels by lacosamide: evidence for slow drug binding along the activation pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lacosamide-inhibition-of-nav1-7-voltage-gated-sodium-channels-slow-binding-to-fast-inactivated-states Ask this paper | Bohrium [bohrium.com]
- 15. Glutamate in Schizophrenia: A Focused Review and Meta-Analysis of 1H-MRS Studies -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Evenamide and Other Sodium Channel Blockers for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1671789#comparing-evenamide-with-other-sodium-channel-blockers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com